molecular formula C14H13NO2 B1452977 2-(3-Methylbenzoyl)-6-methoxypyridine CAS No. 1187171-23-8

2-(3-Methylbenzoyl)-6-methoxypyridine

Cat. No. B1452977
M. Wt: 227.26 g/mol
InChI Key: WRQNRRUXIWLRCP-UHFFFAOYSA-N
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Description

Benzoyl compounds, such as the one you’re asking about, are often used in scientific research due to their potential applications in various areas. They are typically synthesized through specific methods involving various reagents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzoic acid derivatives with other reagents . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic methods, such as IR, 1H NMR, and 13C NMR . The exact structure would depend on the specific compound and its substituents .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the density, boiling point, and refractive index can be measured .

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Application Summary : Benzamide compounds, which are similar to the compound you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .
  • Methods of Application : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity .

Chitin Synthesis Inhibitors

  • Scientific Field : Pharmacology
  • Application Summary : Benzoylphenylurea, a type of chitin synthesis inhibitor (CSI), was used as a lead compound to design novel derivatives containing furan moieties . These derivatives were synthesized by converting the urea linkage of benzoylphenylureas into a semicarbazide and changing the aniline part into furoyl groups .
  • Methods of Application : The compounds were synthesized by the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine .
  • Results : The compounds exhibited good insecticidal activity, especially towards Plutella xylostella L . They also showed anticancer activity against the human promyelocytic leukemic cell line (HL-60) .

Synthesis of Novel Benzamide Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application : The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
  • Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Synthesis of Novel Benzamide Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application : The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
  • Results : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They may be combustible, cause skin and eye irritation, and have potential health effects .

properties

IUPAC Name

(6-methoxypyridin-2-yl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-3-6-11(9-10)14(16)12-7-4-8-13(15-12)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNRRUXIWLRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylbenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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